Cas no 2034252-38-3 (1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one)
![1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2034252-38-3x500.png)
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-[4-[2-[(Phenylmethoxy)methyl]-1-pyrrolidinyl]-1-piperidinyl]-2-[(phenylmethyl)thio]ethanone
- 1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one
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- インチ: 1S/C26H34N2O2S/c29-26(21-31-20-23-10-5-2-6-11-23)27-16-13-24(14-17-27)28-15-7-12-25(28)19-30-18-22-8-3-1-4-9-22/h1-6,8-11,24-25H,7,12-21H2
- InChIKey: HPAMKIYFWVIYIC-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC(N2CCCC2COCC2=CC=CC=C2)CC1)CSCC1=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.160±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 582.0±50.0 °C(Predicted)
- 酸度系数(pKa): 9.23±0.40(Predicted)
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6444-0608-40mg |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one |
2034252-38-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6444-0608-3mg |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one |
2034252-38-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6444-0608-5μmol |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one |
2034252-38-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6444-0608-20μmol |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one |
2034252-38-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6444-0608-25mg |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one |
2034252-38-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6444-0608-2μmol |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one |
2034252-38-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6444-0608-4mg |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one |
2034252-38-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6444-0608-75mg |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one |
2034252-38-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6444-0608-20mg |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one |
2034252-38-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6444-0608-10μmol |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one |
2034252-38-3 | 10μmol |
$69.0 | 2023-09-08 |
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-oneに関する追加情報
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one: A Comprehensive Overview
1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one is a complex organic compound with the CAS number 2034252-38-3. This compound belongs to the class of heterocyclic compounds, specifically featuring a piperidine ring system and a pyrrolidine moiety. The presence of benzyl groups in both the benzyloxy and benzylsulfanyl substituents adds to its structural complexity and potential biological activity. Recent studies have highlighted its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of this compound is characterized by a piperidine ring substituted at the 4-position with a pyrrolidine group. The pyrrolidine ring itself is further substituted with a benzyloxy methyl group, introducing an ether functionality. Additionally, the compound features a benzylsulfanyl group attached to an ethanone moiety, which contributes to its sulfur-containing functional group. This combination of structural elements suggests that the compound may exhibit unique pharmacological properties, including potential antioxidant or anti-inflammatory activities.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its stereochemistry and conformational flexibility. Advanced computational methods, such as molecular docking and quantum mechanics calculations, have been employed to study its interaction with biological targets. These studies have revealed that the compound's piperidine and pyrrolidine rings play a critical role in determining its binding affinity to various receptors and enzymes.
In terms of applications, 1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one has shown promise in the field of drug discovery. Its ability to modulate key signaling pathways makes it a potential candidate for treating conditions such as neurodegenerative diseases, inflammatory disorders, and certain types of cancer. Furthermore, its sulfur-containing group may contribute to its antioxidant properties, which could be beneficial in combating oxidative stress-related pathologies.
The synthesis of this compound involves a multi-step process that includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical and clinical studies. The use of environmentally friendly reagents and catalytic systems has also been explored to enhance the sustainability of the synthesis process.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to confirm the compound's molecular structure. These analyses have provided valuable insights into its stability, solubility, and metabolic profile, which are critical factors for its potential therapeutic use.
In conclusion, 1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one represents a significant advancement in organic chemistry due to its unique structural features and promising biological properties. As research continues to unravel its full potential, this compound holds great promise for contributing to the development of innovative treatments for various diseases.
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